Beheneth-3
CAS No.: 297176-96-6
Cat. No.: VC3017901
Molecular Formula: C28H58O4
Molecular Weight: 458.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 297176-96-6 |
---|---|
Molecular Formula | C28H58O4 |
Molecular Weight | 458.8 g/mol |
IUPAC Name | 2-[2-(2-docosoxyethoxy)ethoxy]ethanol |
Standard InChI | InChI=1S/C28H58O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-30-25-27-32-28-26-31-24-22-29/h29H,2-28H2,1H3 |
Standard InChI Key | YRZKBYUVHVPTOG-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCCCCCCCOCCOCCOCCO |
Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCOCCOCCOCCO |
Introduction
Chemical Identity and Structure
Beheneth-3, also known as PEG-3 behenyl ether, is an ethoxylated docosanol derivative with the molecular formula C28H58O4 and a molecular weight of approximately 458.8 g/mol . Its IUPAC name is 2-[2-(2-docosoxyethoxy)ethoxy]ethanol, and it belongs to the broader family of alkyl polyethylene glycol (PEG) ethers.
Parameter | Information |
---|---|
CAS Number | 297176-96-6 |
Molecular Formula | C28H58O4 |
Molecular Weight | 458.8 g/mol |
IUPAC Name | 2-[2-(2-docosoxyethoxy)ethoxy]ethanol |
Standard InChI | InChI=1S/C28H58O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-30-25-27-32-28-26-31-24-22-29/h29H,2-28H2,1H3 |
Standard InChIKey | YRZKBYUVHVPTOG-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCCCCCCCOCCOCCOCCO |
Synonyms | PEG-3 behenyl ether, 2-(2-(2-(Docosyloxy)ethoxy)ethoxy)ethanol |
Structurally, Beheneth-3 consists of a behenyl (docosyl) chain—a 22-carbon alkyl chain—attached to a polyethylene glycol chain with three ethoxy units. The compound is amphiphilic, possessing both hydrophilic and hydrophobic regions, which contributes to its effectiveness as an emulsifier.
Physical and Chemical Properties
Beheneth-3 exhibits specific physical and chemical properties that make it valuable for industrial applications:
Property | Characteristic |
---|---|
Physical State | Not specifically stated in literature, likely a waxy solid at room temperature |
Solubility | Partially soluble in water, soluble in many organic solvents |
HLB Value | Low to moderate (characteristic of PEG-3 ethers) |
Chemical Stability | Stable under normal storage conditions |
Compatibility | Compatible with many cosmetic ingredients |
The compound's relatively short ethoxylation chain (3 units) gives it moderate hydrophilicity while maintaining significant lipophilic character, allowing it to effectively bridge oil and water phases in emulsions.
Manufacturing Process
Beheneth-3 is typically manufactured through an ethoxylation process, wherein behenyl alcohol (docosanol) reacts with ethylene oxide under controlled conditions. This process is similar to the production of other alkyl PEG ethers, where the number in the compound name indicates the average number of ethylene oxide units added to the alkyl chain.
The production follows this general reaction scheme:
-
Behenyl alcohol + 3 Ethylene oxide → Beheneth-3
Manufacturing considerations include:
-
Temperature and pressure control
-
Catalyst selection
-
Purification to remove unreacted starting materials
-
Quality control to ensure consistent ethoxylation degree
Industrial Applications
Cosmetic Formulations
Beheneth-3's primary application is in the cosmetic industry as an emulsifier and surfactant. Its ability to stabilize mixtures of oil and water makes it particularly valuable in formulations for creams, lotions, and other personal care products. The ethoxylated structure contributes to its solubilizing properties, enhancing the delivery of active ingredients in cosmetic formulations.
In cosmetic products, Beheneth-3 serves multiple functions:
-
Stabilizes emulsions
-
Improves texture and consistency
-
Enhances product shelf-life
-
Facilitates the incorporation of active ingredients
Formulation Optimization
Research indicates that ethoxylated compounds like Beheneth-3 can be optimized in formulations using design approaches such as Box-Behnken experimental design . This methodology helps identify the optimal concentration of components to achieve desired rheological, sensorial, and moisturizing properties in cosmetic formulations.
When formulating with Beheneth-3, factors to consider include:
-
Interaction with other emulsifiers and thickeners
-
Effect on product viscosity and stability
-
Sensory characteristics of the final product
-
Compatibility with other formulation components
Comparative Analysis with Related Compounds
Beheneth-3 is part of a larger family of alkyl PEG ethers that includes compounds with varying alkyl chain lengths and degrees of ethoxylation. A notable related compound is Beheneth-25, which has a significantly higher degree of ethoxylation (25 units compared to 3) .
The degree of ethoxylation significantly affects the properties and applications of these compounds. Generally, as the number of ethoxy units increases:
-
Water solubility increases
-
Oil solubility decreases
-
Hydrophilic-lipophilic balance (HLB) value increases
-
Emulsifying properties change
Potential concerns with ethoxylated compounds include the presence of impurities such as 1,4-dioxane and unreacted ethylene oxide, which manufacturers need to control to ensure product safety .
Research Findings and Future Directions
Current Research
Research on Beheneth-3 specifically is limited, but studies on related ethoxylated compounds suggest:
-
Properties can be tailored for specific applications by adjusting the length of the ethylene oxide chain
-
The alkyl chain length influences solubility and compatibility with various formulation components
-
Optimization of the synthesis and application can improve performance while minimizing environmental impact
Future Research Opportunities
Future research directions for Beheneth-3 could include:
-
Development of more sustainable production methods
-
In-depth safety assessments specific to Beheneth-3
-
Exploration of novel applications beyond traditional cosmetic uses
-
Structure-function relationship studies to better understand performance characteristics
-
Development of analytical methods for more accurate determination of Beheneth-3 in complex formulations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume